2-Amino-6,8-dioxaspiro[3.5]nonan-7-one: A Technical Guide for Scientific Professionals
2-Amino-6,8-dioxaspiro[3.5]nonan-7-one: A Technical Guide for Scientific Professionals
An In-depth Exploration of a Novel Spirocyclic Scaffold for Drug Discovery and Development
Introduction
The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Among the vast chemical landscapes, spirocyclic systems have emerged as particularly attractive scaffolds. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1][2][3] This structural rigidity, balanced with conformational flexibility, can lead to improved potency, selectivity, and pharmacokinetic properties compared to more traditional flat, aromatic structures.[1][2][3] This guide provides a comprehensive technical overview of a promising, yet under-explored, spirocyclic compound: 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one. We will delve into its chemical structure, physicochemical properties, synthesis, and potential applications, offering a foundational resource for researchers in medicinal chemistry and drug development.
Spirocyclic butyrolactones, in particular, are prevalent structural motifs in a wide array of bioactive natural products, exhibiting activities ranging from antibiotic and antifungal to cytotoxic and receptor modulation.[4][5][6] The incorporation of an amino group into this framework, as seen in 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one, introduces a key functional handle for further chemical modification and a potential point of interaction with biological targets. This unique combination of a spirocyclic lactone and an amino acid-like moiety presents a compelling starting point for the development of new therapeutic agents.
Chemical Structure and Properties
The defining feature of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is its spirocyclic core, where a cyclobutane ring and a 1,3-dioxan-2-one ring are joined by a single common carbon atom. The nomenclature specifies a nine-membered heterocyclic system with two oxygen atoms at positions 6 and 8, and a ketone at position 7, forming the dioxanone ring. The "spiro[3.5]" designation indicates that the spiro atom connects a four-membered ring (cyclobutane) and a six-membered ring (dioxanone). An amino group is substituted at the 2-position of this spiro system.
Physicochemical Data Summary
While specific experimental data for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is not widely available in public literature, we can infer its general properties based on related structures and computational predictions. The table below summarizes these predicted properties, which are crucial for assessing its drug-like characteristics.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H11NO3 | Inferred from structure |
| Molecular Weight | 157.17 g/mol | Inferred from structure |
| XlogP (predicted) | -1.0 to -0.5 | Based on similar structures |
| Hydrogen Bond Donors | 1 (from the amino group) | Inferred from structure |
| Hydrogen Bond Acceptors | 3 (from the oxygens and ketone) | Inferred from structure |
| Rotatable Bond Count | 1 | Inferred from structure |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | Based on similar structures |
Note: These values are estimations and should be confirmed experimentally.
Structural Visualization
To provide a clear representation of the molecular architecture, the following diagram illustrates the chemical structure of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.
Caption: Chemical structure of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.
Synthesis and Methodologies
The synthesis of spirocyclic aminolactones can be approached through various synthetic strategies. While a specific, documented synthesis for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one is not readily found, a general and plausible approach involves the acid-mediated aminolactone formation from an unactivated alkene precursor.[4][5][6] This methodology offers a direct and efficient route to (spiro)aminolactones with good functional group tolerance.[4][5][6]
Proposed Synthetic Pathway
The proposed synthesis would likely start from a suitable cyclobutane derivative bearing an exocyclic double bond and a tethered carboxylic acid or ester functionality. The key step would be an intramolecular cyclization involving the addition of an amine to the double bond, followed by lactonization.
Caption: Proposed synthetic workflow for 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of similar aminolactones.[4][6] It should be adapted and optimized for the specific target molecule.
Materials:
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Cyclobutylideneacetic acid or its ester derivative
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A suitable amine source (e.g., ammonia in a solvent, or a protected amine like benzylamine)
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A strong acid catalyst (e.g., trifluoroacetic acid - TFA)
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Anhydrous solvent (e.g., dichloromethane - DCM, or 1,2-dichloroethane - DCE)
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Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyclobutylideneacetic acid derivative (1.0 eq) in the chosen anhydrous solvent.
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Addition of Reagents: Add the amine source (1.1 - 1.5 eq) to the solution. Subsequently, slowly add the acid catalyst (e.g., 0.1 - 1.0 eq of TFA) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Potential Applications in Drug Development
The unique structural features of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one make it a compelling scaffold for the development of novel therapeutic agents. The spirocyclic core provides a rigid framework that can be used to orient appended functional groups in a precise manner, potentially leading to high-affinity interactions with protein targets.[3] The amino group serves as a versatile handle for the introduction of further diversity, allowing for the exploration of a wide range of chemical space.
Areas of Therapeutic Interest
Given the biological activities of other spirocyclic lactones, potential therapeutic applications for derivatives of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one could include:
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Anticancer Agents: Many natural and synthetic spirocyclic compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[1]
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Antibacterial and Antifungal Agents: The spirocyclic lactone motif is found in several natural products with antimicrobial properties.[1][4]
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Central Nervous System (CNS) Agents: The rigid, three-dimensional nature of spirocycles can be advantageous for targeting CNS receptors and enzymes.
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Anti-inflammatory Agents: Some spirocyclic compounds have shown promise as inhibitors of inflammatory pathways.[1]
Future Directions and Research Opportunities
The exploration of 2-Amino-6,8-dioxaspiro[3.5]nonan-7-one and its derivatives is still in its early stages. Future research should focus on:
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Development of Efficient and Stereoselective Syntheses: The ability to control the stereochemistry of the spirocenter and the amino-substituted carbon is crucial for elucidating structure-activity relationships.
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Library Synthesis and Biological Screening: The synthesis of a diverse library of derivatives with various substituents on the amino group and the spirocyclic core, followed by high-throughput screening against a range of biological targets, will be essential to identify lead compounds.
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Computational Modeling and Structure-Based Drug Design: In silico methods can be employed to predict the binding of these compounds to specific protein targets and to guide the design of more potent and selective analogs.
Conclusion
2-Amino-6,8-dioxaspiro[3.5]nonan-7-one represents a novel and promising scaffold for the development of new therapeutic agents. Its unique combination of a rigid spirocyclic core, a lactone functionality, and a modifiable amino group provides a rich platform for medicinal chemistry exploration. While further research is needed to fully elucidate its chemical and biological properties, the foundational information presented in this guide serves as a valuable resource for scientists and researchers poised to unlock the therapeutic potential of this intriguing molecule. The continued investigation into such innovative chemical structures is paramount to advancing the frontiers of drug discovery and addressing unmet medical needs.
References
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Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). General acid-mediated aminolactone formation using unactivated alkenes. Chemical Science, 14(39), 10843–10848. [Link]
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Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). General acid-mediated aminolactone formation using unactivated alkenes. RSC Publishing. [Link]
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RSC Publishing. (2023). General acid-mediated aminolactone formation using unactivated alkenes. [Link]
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Just, D., Gonçalves, C. R., Vezonik, U., Kaiser, D., & Maulide, N. (2023). General acid-mediated aminolactone formation using unactivated alkenes. Chemical Science (RSC Publishing). DOI:10.1039/D3SC04073A. [Link]
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MDPI. (n.d.). Spirocyclic Motifs in Natural Products. Encyclopedia. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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